Chemical structure and SMILES of 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol
Chemical structure and SMILES of 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol
This technical guide details the structural characteristics, synthetic utility, and application of 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol , a specialized spirocyclic building block used in modern drug discovery.[1]
[1]
Core Identity & Structural Analysis[1]
The compound 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol represents a class of "spiro-ether" scaffolds designed to replace traditional piperidine or cyclohexane rings in bioactive molecules.[1] By incorporating a spiro[3.5] system, medicinal chemists can modulate lipophilicity (LogP) and metabolic stability while increasing the fraction of sp
Chemical Data Table
| Property | Specification |
| IUPAC Name | 2-(5-oxaspiro[3.5]nonan-8-yl)ethan-1-ol |
| CAS Number | 1508219-31-5 |
| Molecular Formula | |
| Molecular Weight | 170.25 g/mol |
| SMILES | OCCC1CCOC2(CCC2)C1 |
| InChI Key | BYHNXUXVEPRMKQ-UHFFFAOYSA-N |
| LogP (Calc) | ~1.3 (Moderate Lipophilicity) |
| TPSA | 29.5 |
| Chirality | Achiral (Meso-like symmetry at spiro center) |
Structural Logic
The molecule consists of a cyclobutane ring spiro-fused to a tetrahydropyran ring.[1]
-
5-Oxa Position: The oxygen atom is located in the six-membered ring, adjacent to the spiro carbon.[1] This placement creates an ether linkage that is generally more metabolically stable than esters or hemiacetals.[1]
-
8-yl Substitution: The hydroxyethyl tail is attached at the C8 position (para to the spiro center in the six-membered ring).[1] This vector orientation is critical for projecting pharmacophores into specific binding pockets, often acting as a bioisostere for a 4-substituted piperidine.[1]
Synthetic Pathways[1][2][3][4][5]
The synthesis of 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol requires constructing the spiro-ether core followed by chain extension.[1] The most robust route utilizes a Hetero-Diels-Alder strategy to form the six-membered ring directly from a cyclobutanone precursor.[1]
Retrosynthetic Analysis
The target alcohol is derived from the corresponding ester or acid, which traces back to 5-oxaspiro[3.5]nonan-8-one .[1] This ketone is the "divergent intermediate" formed via the cyclization of cyclobutanone with a diene.[1]
Experimental Protocol: The Danishefsky Route
This protocol is favored for its regioselectivity, ensuring the ketone (and subsequent tail) forms exactly at the C8 position.[1]
Phase 1: Construction of the Spiro-Core
-
Reagents: Cyclobutanone, Danishefsky’s Diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene), Zinc Chloride (
).[1] -
Mechanism: Lewis-acid catalyzed hetero-Diels-Alder cycloaddition.[1]
Step-by-Step:
-
Cycloaddition: To a solution of cyclobutanone (1.0 eq) and Danishefsky’s Diene (1.2 eq) in anhydrous ether, add
(0.1 eq) at 0°C. Stir for 12 hours. -
Hydrolysis: Treat the intermediate silyl enol ether with dilute HCl in THF. This collapses the structure to the enone: spiro[cyclobutane-1,2'-pyran]-4'(3'H)-one .[1]
-
Hydrogenation: Dissolve the enone in ethanol and hydrogenate (
, 1 atm) over 10% Pd/C to reduce the double bond. -
Isolation: Filter catalyst and concentrate to yield 5-oxaspiro[3.5]nonan-8-one .
Phase 2: Horner-Wadsworth-Emmons (HWE) Homologation [1]
-
Objective: Convert the C8 ketone into the two-carbon ethanol chain.
-
Reagents: Triethyl phosphonoacetate, Sodium Hydride (NaH), Lithium Aluminum Hydride (
).[1]
Step-by-Step:
-
Ylide Formation: Suspend NaH (1.2 eq) in dry THF at 0°C. Dropwise add triethyl phosphonoacetate (1.2 eq). Stir until gas evolution ceases.
-
Olefinations: Add 5-oxaspiro[3.5]nonan-8-one (1.0 eq) in THF. Warm to RT and stir for 4 hours. The product is the
-unsaturated ester.[1] -
Saturation: Hydrogenate the unsaturated ester (
, Pd/C) in EtOAc to yield ethyl 2-(5-oxaspiro[3.5]nonan-8-yl)acetate . -
Reduction: Cool a solution of the saturated ester in THF to 0°C. Add
(2.0 eq) carefully. Quench via Fieser workup (Water/NaOH). -
Purification: Flash chromatography (EtOAc/Hexanes) yields the pure 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol .[1]
Synthetic Workflow Diagram
Caption: Figure 1. Convergent synthesis of the target alcohol via Hetero-Diels-Alder construction of the spiro-ether core.[1]
Medicinal Chemistry Applications
Bioisosterism and Fsp3
This scaffold is a high-value bioisostere for 4-substituted piperidines .[1]
-
Lipophilicity Modulation: The ether oxygen lowers LogP compared to an all-carbon spiro[3.5]nonane, improving solubility.[1]
-
Vector Fidelity: The C8-substituent maintains the same spatial vector as the C4-position of a piperidine, allowing the molecule to fit into existing binding pockets (e.g., GPCRs like GPR119).[1]
-
Metabolic Stability: The spiro-ether lacks the oxidative liability of the nitrogen lone pair found in piperidines (N-oxidation) or the benzylic positions of aromatic rings.[1]
Therapeutic Areas
Literature and patent filings link this specific scaffold to:
-
GPR119 Agonists: Used in metabolic disorders (Type 2 Diabetes) to stimulate insulin secretion.[2] The spiro-ether serves as the core linker between the polar headgroup and the lipophilic tail.[1]
-
Kinase Inhibitors: As a rigid spacer that orients hinge-binding motifs.[1]
Analytical Profiling
To validate the synthesis, the following analytical signatures are expected:
-
1H NMR (CDCl3, 400 MHz):
-
13C NMR:
References
-
BenchChem. (2025).[1][3][2] Synthesis of the 5-Azaspiro[3.5]nonan-2-one Scaffold: A Technical Guide. Retrieved from
-
Burkhard, J. A., et al. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Contextual grounding for spiro-ethers).
-
Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. (Review of spiro-synthesis including Danishefsky route).
-
PubChem. (n.d.).[1][4] Compound Summary: 2-(5-Oxaspiro[3.5]nonan-8-yl)ethan-1-ol.[1][5] National Library of Medicine.[1] Retrieved from [1]
-
BLD Pharm. (n.d.).[1] Product Analysis: 2-(5-Oxaspiro[3.5]nonan-8-yl)ethan-1-ol. Retrieved from
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-Oxaspiro[3.5]nonan-8-yl(pyridin-3-yl)methanol | C14H19NO2 | CID 79901245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1508219-31-5|2-(5-Oxaspiro[3.5]nonan-8-yl)ethan-1-ol|BLD Pharm [bldpharm.com]
